molecular formula C11H20F3N B7941910 (Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine

(Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine

Cat. No.: B7941910
M. Wt: 223.28 g/mol
InChI Key: ONBWMGHFNVVKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is a chemical compound of interest in medicinal and organic chemistry research. Structurally, it features a cyclohexyl ring substituted with a trifluoromethyl group, which is known to enhance metabolic stability and membrane permeability in bioactive molecules . The compound is further functionalized with an isopropyl (propan-2-yl) amine group attached via a methylene linker, a motif common in the synthesis of ligands for various biological targets . The primary research applications of this amine are as a versatile building block for the synthesis of more complex molecules. Its structure makes it a valuable intermediate in the exploration of novel compounds for potential use in central nervous system (CNS) disorders, metabolic diseases, and antiviral research, areas where similar amines have shown activity . The trifluoromethyl group is a key feature often employed to fine-tune the physicochemical properties of lead compounds, including their lipophilicity and binding affinity . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)cyclohexyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3N/c1-8(2)15-7-9-3-5-10(6-4-9)11(12,13)14/h8-10,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBWMGHFNVVKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a trifluoromethyl group attached to a cyclohexyl moiety, suggests diverse interactions with biological targets, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

Amines like this compound can act as ligands , binding to various receptors and enzymes. This interaction can modulate the activity of key biological pathways, particularly those involving:

  • Enzymes : The compound has shown the ability to interact with cytochrome P450 enzymes, affecting their catalytic activity and influencing the metabolism of other substrates.
  • G-Protein Coupled Receptors (GPCRs) : It modulates cellular signaling pathways linked to GPCRs, which are critical in many physiological processes.

Enzyme Modulation

The compound exhibits significant effects on enzyme activities, particularly transaminases involved in amino acid metabolism. It can function as either a substrate or an inhibitor depending on the specific enzyme and conditions. This dual role emphasizes its potential in metabolic regulation.

Cellular Effects

Research indicates that this compound influences:

  • Gene Expression : It modulates genes related to metabolic pathways and stress responses.
  • Metabolic Pathways : Alters key metabolic enzymes' activities, impacting levels of metabolites such as glucose and lipids.

Case Studies and Experimental Data

  • In Vitro Studies : In studies evaluating the compound's effects on various cell lines, it demonstrated cytotoxicity and modulation of cell growth through apoptosis mechanisms. For example, it was assessed against leukemia (HL-60), colon (HCT-15), and renal (UO-31) cancer cell lines, showing promising inhibitory concentrations (IC50 values) .
  • Mechanistic Insights : Molecular docking studies have suggested favorable binding configurations of the compound with key amino acids in target receptors, indicating its potential as a lead compound for drug development targeting specific pathways .
  • Pharmacokinetic Properties : Investigations into its pharmacokinetics revealed that the compound's metabolic stability is crucial for its efficacy. Studies showed that modifications to its structure could enhance its bioavailability and reduce metabolic degradation .

Therapeutic Potential

The unique properties of this compound make it a candidate for developing new pharmaceuticals. Its ability to modulate enzyme activity positions it as a potential treatment for diseases linked to metabolic dysregulation or abnormal cell signaling.

Industrial Uses

In industrial applications, this compound is utilized in synthesizing specialty chemicals and advanced materials due to its unique chemical properties. Its role as an intermediate in chemical synthesis highlights its versatility beyond biological contexts .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine is being investigated for its potential therapeutic properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates. Research indicates that this compound may interact with specific biological targets such as enzymes and receptors involved in various diseases.

Case Study: Enzyme Interaction

  • Target Enzymes : Studies have shown that this compound can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. By influencing these enzymes, the compound could potentially alter the pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy or reducing toxicity.

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to be used as a building block for creating more complex molecules. Researchers utilize it in the development of new materials and catalysts.

Synthesis Routes

  • Typical Reaction : The synthesis often involves nucleophilic substitution reactions where isopropylamine reacts with 4-(trifluoromethyl)benzyl chloride under basic conditions. This reaction is typically conducted in organic solvents like dichloromethane or toluene.
Reaction Conditions Details
SolventDichloromethane or Toluene
BaseSodium hydroxide or Potassium carbonate
Reaction TypeNucleophilic substitution

Biochemical Research

In biochemical research, this compound is studied for its effects on cellular processes. It has been shown to influence gene expression and cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs).

Mechanism of Action

  • The compound can act as a ligand for various receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to alterations in metabolic processes and stress responses within cells.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Industrial Use Cases

  • Coatings : The compound's chemical stability and resistance to environmental factors make it an excellent candidate for protective coatings.
  • Adhesives : Its adhesive properties are being explored for use in high-performance bonding applications.

Uniqueness

The distinct combination of the trifluoromethyl group and the isopropylamine moiety in this compound imparts unique chemical and biological properties that differentiate it from other compounds in its class.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Effects

The compound is compared to three classes of analogs (Table 1):

Key Observations :

Cyclohexane vs. Aromatic Rings: The target compound’s cyclohexane ring introduces greater conformational flexibility compared to rigid aromatic analogs (e.g., phenyl or thiophene derivatives). This may enhance binding to flexible protein pockets .

Trifluoromethyl (-CF₃) vs. Other Substituents: The -CF₃ group in the target and phenyl analog enhances metabolic stability and electron-withdrawing effects, improving resistance to oxidative degradation compared to non-fluorinated analogs . Thiophene and difluorophenyl analogs prioritize halogenated π-system interactions, useful in kinase inhibition or GPCR targeting .

Synthetic Accessibility :

  • The phenyl analog is commercially available (95% purity) via reductive amination , while the cyclohexyl target requires stereochemical control during cyclohexane ring functionalization .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility :
  • Fluorophenyl Analog : Low molecular weight (185.21 g/mol) and CCS (140.7 Ų) suggest rapid membrane permeation .
Stereochemical Considerations :
  • The target compound’s cyclohexane ring exists as a cis/trans mixture (), which may complicate purification but offer diverse binding modes .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine, and how can intermediates be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as coupling a cyclohexylmethylamine derivative with isopropyl groups. Key steps include:

  • Protection/deprotection : Use tert-butyl carbamate (Boc) protection for amine groups to prevent undesired side reactions during alkylation or trifluoromethylation .
  • Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane for intermediates. Confirm purity via NMR (e.g., δ 1.4–1.6 ppm for Boc groups) and LC-MS .
  • Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic substitution using reagents like TMSCF₃ or Cu-mediated methods .

Q. How should researchers validate the structural integrity of this compound?

  • Analytical techniques :

  • ¹H/¹³C NMR : Identify characteristic signals (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; CF₃ groups show splitting in ¹⁹F NMR near δ -60 to -70 ppm) .
  • IR spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Match observed m/z to theoretical molecular weight (e.g., C₁₂H₂₁F₃N: calc. 236.16) .

Q. What computational tools can predict the compound’s physicochemical properties?

  • Software : Use Gaussian or Schrödinger Suite for DFT calculations to estimate logP, pKa, and solubility. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability of the cyclohexyl and trifluoromethyl groups .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring impact biological activity?

  • Experimental design :

  • Synthesize cis/trans isomers of the 4-(trifluoromethyl)cyclohexyl moiety using chiral catalysts (e.g., Ru-BINAP for asymmetric hydrogenation).
  • Evaluate activity in relevant assays (e.g., antimicrobial biofilm inhibition) and correlate with stereochemistry via X-ray crystallography or NOESY NMR .

Q. What mechanistic insights explain its efficacy in antimicrobial biofilm models?

  • In vitro models :

  • Use Staphylococcus aureus or Mycobacterium tuberculosis biofilms. Measure minimum biofilm inhibitory concentration (MBIC) via crystal violet staining.
  • Perform transcriptomics (RNA-seq) to identify downregulated biofilm-related genes (e.g., icaABCD in staphylococci) .
    • Mode of action : Assess membrane disruption via fluorescent dye leakage assays (e.g., propidium iodide) .

Q. How can researchers resolve contradictions in solubility data across studies?

  • Methodology :

  • Standardize solubility testing in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use HPLC-UV to quantify solubility limits.
  • Apply Hansen solubility parameters to correlate solvent polarity with compound dissolution .

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